Thiphenamil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Neuromuscular Transmission

Thiphenamil hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are found in various tissues throughout the body, including skeletal muscle. By blocking the binding of acetylcholine, a neurotransmitter essential for muscle contraction, thiphenamil hydrochloride can inhibit muscle movement.

Researchers can leverage this property of thiphenamil hydrochloride to study neuromuscular transmission. By observing the effects of the compound on muscle function, scientists can gain insights into the mechanisms underlying how nerves communicate with muscles. (Source: )

Thiphenamil hydrochloride is a chemical compound with the molecular formula CHClNOS. It is classified as a pharmaceutical agent primarily used for its spasmodic effects. This compound is known for its ability to relax smooth muscle tissues, making it useful in treating various conditions associated with muscle spasms.

Thiphenamil hydrochloride exhibits notable biological activity, particularly as a spasmolytic agent. Research indicates that it effectively relaxes smooth muscle in various tissues, which can be beneficial in treating gastrointestinal disorders and other conditions characterized by involuntary muscle contractions. Studies have shown that thiphenamil hydrochloride has superior spasmodic activity compared to other agents like Trasentine, particularly in excised rat muscle models .

The synthesis of thiphenamil hydrochloride typically involves the following steps:

- Formation of Thiphenamil: This is achieved through the reaction of appropriate thiophenol derivatives with amines under controlled conditions to yield thiphenamil as the primary product.

- Hydrochloride Salt Formation: The thiphenamil base is then reacted with hydrochloric acid to form thiphenamil hydrochloride, enhancing its solubility and stability for pharmaceutical applications.

These methods are optimized to ensure high yield and purity of the final product.

Thiphenamil hydrochloride is primarily used in the medical field for:

- Treatment of Muscle Spasms: It is effective in alleviating spasms in smooth muscles, particularly within the gastrointestinal tract.

- Pharmaceutical Research: Its properties are studied for potential applications in developing new spasmolytic drugs.

- Clinical Settings: Used in various formulations aimed at managing conditions like irritable bowel syndrome and other gastrointestinal disorders.

Several compounds share similarities with thiphenamil hydrochloride, particularly regarding their spasmolytic properties. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trasentine | CHNO | Known for moderate spasmolytic activity; less effective than thiphenamil. |

| Drotaverine | CHNO | A widely used antispasmodic agent; acts on smooth muscles but has a different mechanism of action. |

| Mebeverine | CHNO | Effective against gastrointestinal spasms; structurally distinct but functionally similar. |

Uniqueness of Thiphenamil Hydrochloride: Thiphenamil hydrochloride stands out due to its specific action on smooth muscle tissues and its superior efficacy compared to some alternatives, making it a valuable compound in therapeutic applications focused on muscle relaxation.

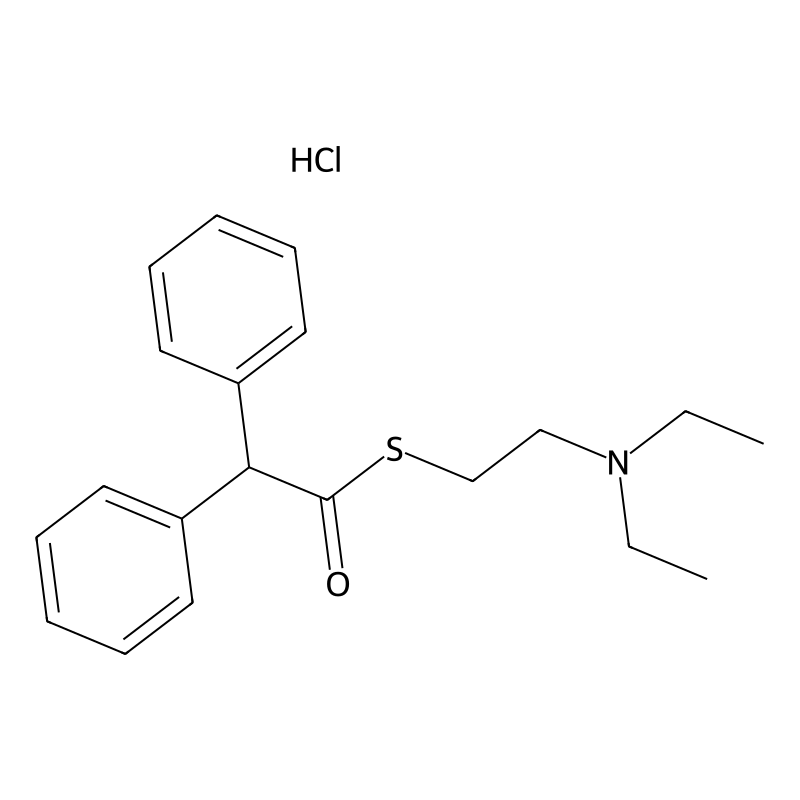

Thiphenamil hydrochloride is a chemical compound with the molecular formula C20H26ClNOS and a molecular weight of 363.945 g/mol [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate;hydrochloride [1]. This compound is registered with the Chemical Abstracts Service (CAS) under the registry number 548-68-5 [1] [2].

The structural characteristics of thiphenamil hydrochloride reveal a complex molecular architecture consisting of several key functional groups. The molecule contains a thioester linkage, a tertiary amine group, and two phenyl rings [3]. The parent compound, thiphenamil (C20H25NOS), forms the hydrochloride salt through protonation of the tertiary amine nitrogen [4].

The molecular structure of thiphenamil hydrochloride can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl [1] [5]. This notation encodes the two-dimensional structure of the molecule, highlighting the arrangement of atoms and bonds. The International Chemical Identifier (InChI) for thiphenamil hydrochloride is InChI=1S/C20H25NOS.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H [1] [5].

Table 1: Molecular and Structural Characteristics of Thiphenamil Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C20H26ClNOS |

| Molecular Weight | 363.945 g/mol |

| IUPAC Name | S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate;hydrochloride |

| CAS Registry Number | 548-68-5 |

| Parent Compound | Thiphenamil (C20H25NOS) |

| Functional Groups | Thioester, Tertiary amine, Two phenyl rings |

| Bond Types | C-C, C=C, C-N, C-S, C=O, C-H bonds |

| Molecular Structure Type | Diarylmethane derivative with thioester linkage |

The structural backbone of thiphenamil hydrochloride features a central carbon atom bonded to two phenyl rings, forming a diphenylmethane-like structure [4]. This central carbon is also connected to a thioester group, which links to a two-carbon chain spacer that terminates with a diethylamino group [1] [3]. The hydrochloride moiety forms an ionic bond with the protonated tertiary amine nitrogen, enhancing the water solubility of the compound [2] [7].

Physicochemical Properties and Stability

Thiphenamil hydrochloride exhibits distinct physicochemical properties that influence its behavior in various environments. The compound exists as a crystalline solid at room temperature, appearing as either rosettes of tiny needles when crystallized from benzene and petroleum ether, or as large prisms when crystallized from absolute ethanol and ethyl acetate [7]. The melting point of thiphenamil hydrochloride ranges from 129°C to 130°C, indicating its thermal stability under normal conditions [7].

The elemental composition of thiphenamil hydrochloride reflects its molecular formula, with a percent composition of carbon (66.00%), hydrogen (7.20%), nitrogen (3.85%), oxygen (4.40%), sulfur (8.81%), and chlorine (9.74%) [7]. This composition contributes to the overall physicochemical behavior of the compound.

Solubility is an important physicochemical property for pharmaceutical compounds. Thiphenamil hydrochloride is soluble in water, and its aqueous solutions are approximately neutral to litmus paper [7]. This water solubility is enhanced by the presence of the hydrochloride salt form, which increases the hydrophilicity of the molecule compared to the free base form [2].

The stability of thiphenamil hydrochloride under various conditions is influenced by its chemical structure. While specific stability data for thiphenamil hydrochloride is limited in the available literature, general principles of organic chemistry suggest that the thioester bond may be susceptible to hydrolysis under extreme pH conditions [11]. Thioesters are generally less stable than oxygen esters to hydrolysis, which may impact the long-term stability of the compound in solution [11].

Table 2: Physicochemical Properties of Thiphenamil Hydrochloride

| Property | Value |

|---|---|

| Physical State | Crystalline solid (rosettes of tiny needles or large prisms) |

| Melting Point | 129-130°C |

| Solubility | Soluble in water, aqueous solutions are about neutral to litmus |

| Percent Composition | C 66.00%, H 7.20%, N 3.85%, O 4.40%, S 8.81%, Cl 9.74% |

| Charge | 0 |

The stability of thiphenamil hydrochloride at room temperature appears to be adequate for pharmaceutical purposes, as evidenced by its use as a medicinal compound [7]. However, like many pharmaceutical compounds, it is recommended to store thiphenamil hydrochloride in tightly closed containers, protected from light and moisture to maintain its stability over extended periods [11].

Crystal Structure and Polymorphism

The crystal structure of thiphenamil hydrochloride has been studied using X-ray diffraction techniques, as documented in a publication titled "Stereochemistry of anticholinergic agents. V. Crystal and molecular structure of thiphenamil hydrochloride" in Acta Crystallographica [9]. This study provides insights into the three-dimensional arrangement of thiphenamil hydrochloride molecules in the solid state.

While comprehensive details of the crystal system and space group are not fully documented in the readily available literature, the crystallization behavior of thiphenamil hydrochloride has been observed under different conditions [7]. The compound forms rosettes of tiny needles when crystallized from a mixture of benzene and petroleum ether, and large prisms when crystallized from a mixture of absolute ethanol and ethyl acetate [7]. These different crystal habits suggest the possibility of polymorphism or different crystal packing arrangements depending on the crystallization conditions.

Polymorphism refers to the ability of a compound to exist in more than one crystal structure, which can significantly impact the physicochemical properties of the substance [6]. While specific information on polymorphic forms of thiphenamil hydrochloride is limited in the available literature, the observation of different crystal habits under varying crystallization conditions suggests the potential for polymorphic behavior [7].

Table 3: Crystal Structure and Polymorphism of Thiphenamil Hydrochloride

| Property | Value |

|---|---|

| Crystal Appearance | Rosettes of tiny needles from benzene + petroleum ether; large prisms from absolute ethanol + ethyl acetate |

| Crystal Growth Conditions | Recrystallization from benzene/petroleum ether or absolute ethanol/ethyl acetate |

| X-ray Diffraction Study Reference | Stereochemistry of anticholinergic agents. V. Crystal and molecular structure of thiphenamil hydrochloride (Acta Cryst., 1974) |

The crystal structure of a compound can significantly influence its dissolution rate, bioavailability, and manufacturing characteristics [6]. For thiphenamil hydrochloride, the different crystal habits observed under varying crystallization conditions may impact these properties, although specific correlations have not been extensively documented in the available literature [7].

Crystal polymorphism is a common phenomenon in pharmaceutical compounds, with approximately 50% of compounds crystallizing in the crystallographic space group P21/c [6]. However, the specific space group of thiphenamil hydrochloride is not clearly documented in the readily available literature. Further crystallographic studies would be valuable to fully characterize the polymorphic behavior of this compound and its impact on physicochemical properties [6].

Stereochemistry and Conformational Analysis

Thiphenamil hydrochloride is classified as an achiral compound, indicating that it does not possess a stereocenter that would render it optically active [2]. According to structural data, the compound has zero defined stereocenters and exhibits no optical activity [2]. This achiral nature is consistent with the molecular structure, which does not contain asymmetric carbon atoms that would create enantiomeric forms [1] [2].

Despite its achiral nature, the conformational analysis of thiphenamil hydrochloride is of interest due to the potential for rotational freedom around various single bonds in the molecule [10]. The presence of two phenyl rings attached to a central carbon atom allows for rotational conformations that may influence the three-dimensional shape of the molecule and its interaction with biological targets [10].

The conformational preferences of anticholinergic compounds like thiphenamil hydrochloride have been studied using interactive computer-graphics analysis [22]. Research has shown that despite varying crystal structure conformations, many anticholinergic substances can adopt a single, consistent, energetically favorable conformation that is associated with maximum anticholinergic activity [22]. This suggests that the biological activity of thiphenamil hydrochloride may be linked to its ability to adopt specific conformations when interacting with its target receptors [22].

The relationship between the three-dimensional structure of muscarinic antagonists, including thiphenamil hydrochloride, and their antimuscarinic activity has been investigated [10]. Studies suggest that the weak antimuscarinic effects of thiphenamil, when compared to more potent agents like atropine and aprophen, may be influenced by the intramolecular distance between the sulfur atom and the nitrogen atom, as well as the orientation of functional groups involved in receptor interactions [10].

The conformational flexibility of thiphenamil hydrochloride, particularly around the thioester linkage and the diethylamino group, may allow the molecule to adapt its shape to fit the binding site of its target receptors [10] [22]. This conformational adaptability could be an important factor in its biological activity as an anticholinergic agent [22].

While thiphenamil hydrochloride itself is achiral, its interaction with biological targets, which often have chiral environments, may still exhibit stereoselectivity based on the three-dimensional arrangement of its functional groups in space [10] [22]. The specific conformation adopted by the molecule during receptor binding may be crucial for its pharmacological activity [22].

Chemical Reactivity and Degradation Pathways

The chemical reactivity of thiphenamil hydrochloride is primarily determined by its functional groups, particularly the thioester linkage and the tertiary amine group [11]. While specific degradation studies for thiphenamil hydrochloride are limited in the available literature, general principles of organic chemistry can provide insights into potential degradation pathways [11].

The thioester bond in thiphenamil hydrochloride is likely susceptible to hydrolysis, especially under extreme pH conditions [11]. Thioesters are generally more reactive toward nucleophilic attack than oxygen esters, which may lead to hydrolysis of the thioester bond as a primary degradation pathway [11]. This hydrolysis would result in the formation of a thiol and a carboxylic acid derivative [11].

Oxidation is another potential degradation pathway for thiphenamil hydrochloride, particularly affecting the sulfur atom in the thioester group [11]. Sulfur compounds are generally susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones under oxidizing conditions [11]. This oxidative degradation could alter the physicochemical properties and biological activity of the compound [11].

Table 4: Chemical Reactivity and Degradation Pathways of Thiphenamil Hydrochloride

| Property | Description | Notes |

|---|---|---|

| Chemical Stability | Limited specific data available for thiphenamil hydrochloride | Based on general thioester chemistry |

| Hydrolysis Susceptibility | Potential hydrolysis of thioester bond under extreme pH conditions | Thioesters are generally less stable than oxygen esters to hydrolysis |

| Oxidation Susceptibility | Thioester group may be susceptible to oxidation | Sulfur compounds are generally susceptible to oxidation |

| Photostability | Limited specific data available | Precautionary storage away from light recommended |

| Thermal Stability | Stable at room temperature; melts at 129-130°C | Based on melting point data |

| Primary Degradation Pathway | Likely hydrolysis of thioester bond | Based on general thioester chemistry |

| Storage Recommendations | Store in tightly closed containers, protected from light and moisture | Standard pharmaceutical storage recommendations |

The thermal stability of thiphenamil hydrochloride appears to be adequate at room temperature, with a melting point of 129-130°C [7]. However, prolonged exposure to elevated temperatures may accelerate degradation processes, particularly hydrolysis and oxidation [11].

Photostability is another consideration for thiphenamil hydrochloride, although specific photodegradation studies are not well-documented in the available literature [11]. As a precautionary measure, storage away from light is recommended to prevent potential photodegradation [11].

Studies on related compounds with similar functional groups have shown that degradation often follows first-order kinetics, with the rate of degradation influenced by factors such as pH, temperature, and the presence of catalysts [11]. For instance, hydrolysis rates may be accelerated in strongly acidic or basic conditions, and the presence of metal ions may catalyze oxidation reactions [11].

To maintain the stability of thiphenamil hydrochloride, it is recommended to store the compound in tightly closed containers, protected from light and moisture, and at controlled room temperature [11]. These storage conditions help minimize potential degradation through hydrolysis, oxidation, and other pathways [11].

Structure-Activity Relationship Fundamentals

The structure-activity relationship (SAR) of thiphenamil hydrochloride provides insights into how its molecular structure contributes to its pharmacological activity as an anticholinergic agent [21] [23]. Understanding these relationships is crucial for rational drug design and optimization of related compounds [21].

The diphenyl group in thiphenamil hydrochloride contributes significant lipophilicity and steric bulk, which are important factors for receptor binding [21]. These aromatic rings may engage in hydrophobic interactions and π-stacking with aromatic amino acid residues in the binding pocket of the target receptor [21].

The thioester linkage in thiphenamil hydrochloride plays a crucial role in its anticholinergic activity [23]. Studies on anticholinergic drugs have shown that the ester linkage is essential for effective binding to acetylcholine receptors, competitively blocking the binding of acetylcholine [23]. The thioester variant in thiphenamil hydrochloride may modify the electronic properties and reactivity of this functional group compared to oxygen esters [23].

Table 5: Structure-Activity Relationship Fundamentals of Thiphenamil Hydrochloride

| Structural Feature | Contribution to Activity | Evidence Base |

|---|---|---|

| Diphenyl Group | Provides lipophilicity and steric bulk important for receptor binding | General SAR of anticholinergic compounds |

| Thioester Linkage | Contributes to anticholinergic activity; ester linkage essential for binding to acetylcholine receptors | SAR studies of anticholinergic drugs showing ester group importance |

| Diethylamino Group | Optimal alkyl substitution on amino group for anticholinergic activity | SAR studies showing methyl/ethyl/isopropyl substitutions optimal for activity |

| Two-Carbon Chain Spacer | Optimal chain length for connecting amine to ester group for maximum anticholinergic activity | Studies showing 2-carbon chains possess maximum anticholinergic activity |

| Tertiary Amine | Becomes protonated at physiological pH, important for receptor interaction | SAR studies showing tertiary amines possess anticholinergic activity after protonation |

| Hydrochloride Salt Form | Improves water solubility and bioavailability | Pharmaceutical formulation principles |

The diethylamino group in thiphenamil hydrochloride represents an optimal alkyl substitution pattern for anticholinergic activity [21]. Structure-activity relationship studies of anticholinergic drugs have shown that amino groups substituted with methyl, ethyl, or isopropyl groups exhibit maximum activity [21]. The diethyl substitution in thiphenamil hydrochloride falls within this optimal range [21].

The two-carbon chain spacer connecting the amine to the thioester group in thiphenamil hydrochloride is significant for its activity [21]. Studies have demonstrated that a two-carbon chain length is optimal for anticholinergic activity, providing the appropriate spatial arrangement of functional groups for receptor interaction [21]. This optimal chain length allows the molecule to position its key functional groups at the appropriate distances for effective binding to the receptor [21].

The tertiary amine in thiphenamil hydrochloride becomes protonated at physiological pH, which is important for its interaction with the target receptor [21] [23]. Structure-activity relationship studies have shown that tertiary amines possess anticholinergic activity after protonation, as the positively charged nitrogen can form ionic interactions with negatively charged residues in the receptor binding site [21] [23].

The hydrochloride salt form of thiphenamil improves its water solubility and bioavailability compared to the free base form [7]. This pharmaceutical formulation strategy enhances the drug-like properties of the compound, facilitating its administration and absorption [7].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Clinical evaluation of trocinate, an antispasmodic

W C MACDONALDPMID: 14898224 DOI:

Abstract

[Thiphen as papaverine substitute]

M D MAKHIKOVSKIIPMID: 14851607 DOI:

Abstract

[The spasmolytic thiphen]

M D MASHKOVSKII, S S LIBERMANPMID: 14809469 DOI:

Abstract

[TIFEN]

PMID: 13231970 DOI:

Abstract

[Comparative effects of atropin, lidol and thiphen in therapy of diskinetic constipation]

S V BAZANOVA, F V KLEMENT'EV, K I KISELEVAPMID: 13187030 DOI:

Abstract

[Pharmacology of thiphen; diethylaminoethyl ester of thiodiphenyl acetic acid]

S S LibermanPMID: 13039051 DOI:

Abstract

[Effect of thiphen on blood pressure in experimental hypertension]

E S GevondiaPMID: 13039050 DOI:

Abstract

[New preparation thiphen in the treatment of dyskinetic constipations]

S V BAZANOVA, K I KISELEVAPMID: 13005188 DOI:

Abstract

The use of thiphenamil hydrochloride (Trocinate) to control wound contraction after radial keratotomy

C Garrett, E Presley, T C Prager, L C MoorheadPMID: 3614824 DOI:

Abstract

We studied the efficacy of a topical smooth muscle antagonist, thiphenamil hydrochloride (Trocinate), in inhibiting wound contraction in ocular tissue. Fifteen New Zealand white rabbits underwent standard eight-incision radial keratotomy (RK), and eyes were randomly assigned to treatment or control groups. As demonstrated by slit lamp corneal photographs and by ocular histology, transient inhibition of wound contraction lasted approximately one week in all treatment eyes. We conclude that thiphenamil has a temporary, but specific, effect in controlling wound contraction after ocular surgery. Smooth muscle antagonists may be useful for managing cicatricial conditions of the eye.[Comparative effect of papaverine, sinomenine, tifen, and dibazol on the bioelectric activity and contraction range of the heart]

A A PYKHTINAPMID: 13972642 DOI: